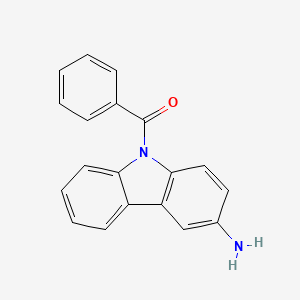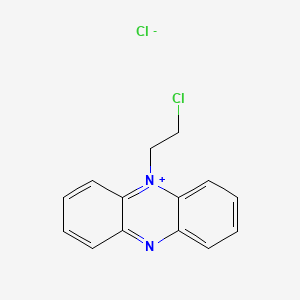
5-(2-Chloroethyl)phenazin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroethyl)phenazin-5-ium chloride is a chemical compound with the molecular formula C14H12Cl2N2. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Vorbereitungsmethoden
The synthesis of 5-(2-Chloroethyl)phenazin-5-ium chloride can be achieved through various methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chloroethylamine under acidic conditions, followed by oxidative cyclization to form the phenazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
5-(2-Chloroethyl)phenazin-5-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phenazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloroethyl)phenazin-5-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is of interest in cancer research.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties.
Wirkmechanismus
The mechanism of action of 5-(2-Chloroethyl)phenazin-5-ium chloride involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In cancer research, it interferes with DNA replication and repair mechanisms, inducing apoptosis in tumor cells. The molecular targets and pathways involved include DNA, enzymes involved in replication, and membrane proteins .
Vergleich Mit ähnlichen Verbindungen
5-(2-Chloroethyl)phenazin-5-ium chloride can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
The uniqueness of this compound lies in its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .
Eigenschaften
CAS-Nummer |
94496-06-7 |
|---|---|
Molekularformel |
C14H12Cl2N2 |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
5-(2-chloroethyl)phenazin-5-ium;chloride |
InChI |
InChI=1S/C14H12ClN2.ClH/c15-9-10-17-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)17;/h1-8H,9-10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
JQTKHHGANPPYRK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


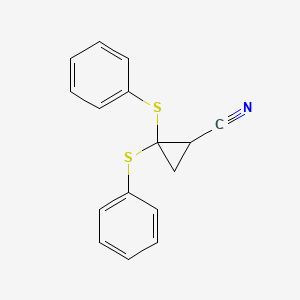
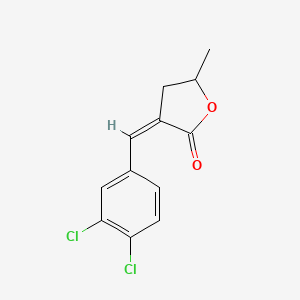

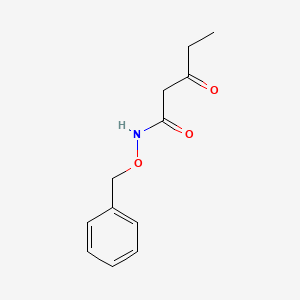


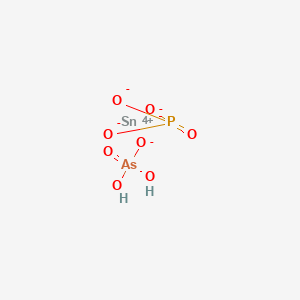
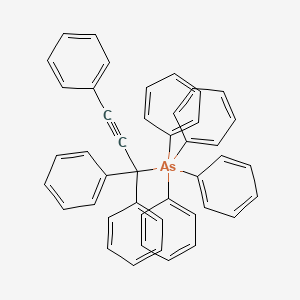

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

